molecular formula C34H28N6O14S4 B10784914 Evans Blue tetrasodium salt

Evans Blue tetrasodium salt

Cat. No.: B10784914
M. Wt: 872.9 g/mol
InChI Key: CQZNCNHDIIREQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Evans Blue Tetrasodium Salt involves the diazotization of 4,4’-diaminobiphenyl followed by coupling with 4-amino-5-hydroxy-1,3-naphthalenedisulfonic acid . The reaction is typically carried out in an aqueous medium under acidic conditions to facilitate the formation of the azo bond.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Evans Blue Tetrasodium Salt primarily undergoes azo coupling reactions. It can also participate in oxidation and reduction reactions due to the presence of the azo group .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted azo compounds and reduced forms of the dye .

Scientific Research Applications

Evans Blue Tetrasodium Salt has a wide range of applications in scientific research:

Mechanism of Action

Evans Blue Tetrasodium Salt exerts its effects by binding to serum albumin, which allows it to remain in the bloodstream for extended periods. This binding property makes it useful for measuring blood volume and vascular permeability . Additionally, it inhibits L-glutamate uptake into synaptic vesicles by blocking AMPA and kainate receptor-mediated currents .

Comparison with Similar Compounds

Uniqueness: Evans Blue Tetrasodium Salt is unique due to its strong binding affinity to serum albumin and its potent inhibition of L-glutamate uptake. This makes it particularly valuable in studies involving blood volume measurement and neurological research .

Properties

Molecular Formula

C34H28N6O14S4

Molecular Weight

872.9 g/mol

IUPAC Name

4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl]-2-methylphenyl]-3-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonic acid

InChI

InChI=1S/C34H28N6O14S4/c1-15-11-17(37-39-23-9-7-21-25(55(43,44)45)13-27(57(49,50)51)31(35)29(21)33(23)41)3-5-19(15)20-6-4-18(12-16(20)2)38-40-24-10-8-22-26(56(46,47)48)14-28(58(52,53)54)32(36)30(22)34(24)42/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)

InChI Key

CQZNCNHDIIREQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=C(C3=C(C=C2)C(=CC(=C3N)S(=O)(=O)O)S(=O)(=O)O)O)C4=C(C=C(C=C4)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)O)S(=O)(=O)O)O)C

Origin of Product

United States

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